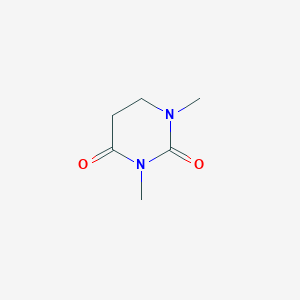
ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride, often referred to as EAP, is an organic compound that is an important synthetic intermediate in the pharmaceutical, agrochemical, and other industries. It is a versatile building block for a variety of chemical reactions and has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. It is also used as a catalyst in certain reactions. EAP has a wide range of biochemical and physiological effects, and its use in laboratory experiments offers both advantages and limitations.
科学研究应用
EAP has a wide range of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals and agrochemicals, and as a catalyst in certain reactions. It is also used to study the mechanism of action of certain molecules, as well as to study the effects of certain drugs on biochemical and physiological processes.
作用机制
EAP is a versatile building block for a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. Generally, it acts as a nucleophile in substitution reactions, and can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
EAP has a wide range of biochemical and physiological effects. It can act as a substrate for certain enzymes, and can also act as an inhibitor of certain enzymes. In addition, it can act as an agonist or antagonist of certain receptors in the body.
实验室实验的优点和局限性
The use of EAP in laboratory experiments offers a number of advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. In addition, its wide range of biochemical and physiological effects makes it an ideal compound for studying the effects of certain drugs on biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and can decompose when exposed to light or heat.
未来方向
There are a number of potential future directions for the use of EAP. One potential direction is the development of new pharmaceuticals and agrochemicals based on EAP. Another potential direction is the development of new catalysts based on EAP. Additionally, EAP could be used in the development of new drugs to study the mechanism of action of certain molecules, as well as to study the effects of certain drugs on biochemical and physiological processes. Finally, EAP could be used in the development of new methods for synthesizing other compounds.
合成方法
EAP is synthesized from ethyl acetoacetate and 2-amino-3-chloropropanoic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as phosphorous pentoxide. The reaction proceeds in two steps. First, the ethyl acetoacetate is reacted with the 2-amino-3-chloropropanoic acid to form a salt. This salt is then reacted with sodium hydroxide to form EAP.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride involves the reaction of ethyl 2-bromo-3-(oxolan-3-yl)propanoate with ammonia followed by treatment with hydrochloric acid.", "Starting Materials": [ "Ethyl 2-bromo-3-(oxolan-3-yl)propanoate", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-bromo-3-(oxolan-3-yl)propanoate is reacted with ammonia in anhydrous ethanol at room temperature for 24 hours.", "Step 2: The resulting mixture is then treated with hydrochloric acid to form ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride.", "Step 3: The product is isolated by filtration and washed with cold ethanol to obtain the final compound." ] } | |
CAS 编号 |
1255098-47-5 |
产品名称 |
ethyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride |
分子式 |
C9H18ClNO3 |
分子量 |
223.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



